molecular formula C21H28N2O2S B4114752 N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea

N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea

Cat. No. B4114752
M. Wt: 372.5 g/mol
InChI Key: FDXFEGHCNCVLRI-UHFFFAOYSA-N
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Description

N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea is not yet fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea inhibits the activity of certain enzymes involved in the synthesis of chlorophyll in plants, leading to the inhibition of weed growth.
Biochemical and Physiological Effects:
N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In plants, N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea has been shown to inhibit the synthesis of chlorophyll, leading to the inhibition of photosynthesis and growth. In animals, the biochemical and physiological effects of N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea are not yet fully understood.

Advantages and Limitations for Lab Experiments

N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied for its potential applications in various fields of scientific research. However, there are also limitations to the use of N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments. Its mechanism of action is not yet fully understood, and its effects on animals are not well documented.

Future Directions

There are several future directions for the study of N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea. In medicine, further studies are needed to determine the efficacy of this compound as an anti-cancer agent. In agriculture, further studies are needed to determine the potential of N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea as a herbicide. In industry, further studies are needed to determine the potential of this compound as a corrosion inhibitor. Further studies are also needed to fully understand the mechanism of action and physiological effects of N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea.

Scientific Research Applications

N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential as a herbicide. It has been shown to inhibit the growth of various weed species. In industry, this compound has been studied for its potential as a corrosion inhibitor. It has been shown to reduce the corrosion rate of various metals.

properties

IUPAC Name

1-[1-(4-butan-2-ylphenyl)ethyl]-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-6-14(2)16-7-9-17(10-8-16)15(3)22-21(26)23-19-12-11-18(24-4)13-20(19)25-5/h7-15H,6H2,1-5H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXFEGHCNCVLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)NC(=S)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-(2,4-dimethoxyphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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